N-(2-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

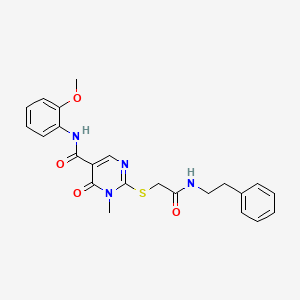

N-(2-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative with a complex substitution pattern. Key structural features include:

- A pyrimidine core substituted with a 1-methyl group and a 6-oxo group.

- A carboxamide moiety at position 5, linked to a 2-methoxyphenyl group.

- A thioether bridge at position 2, connecting to a 2-oxoethylphenethylamino side chain.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-27-22(30)17(21(29)26-18-10-6-7-11-19(18)31-2)14-25-23(27)32-15-20(28)24-13-12-16-8-4-3-5-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWRXIZGPQZPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized primarily in the fields of medicinal chemistry, pharmacology, and biochemical research.

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide exhibit significant anticancer properties. These compounds are believed to inhibit specific pathways involved in cancer cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of related pyrimidine derivatives that demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Inhibition of Enzymatic Activity

This compound functions as an inhibitor of certain enzymes that play critical roles in cellular processes. Specifically, it has been shown to inhibit O-linked beta-N-acetylglucosamine transferase (OGT), which is involved in the modification of proteins through glycosylation.

Case Study : In a study focused on metabolic diseases, the inhibition of OGT by similar compounds led to altered glucose metabolism and improved insulin sensitivity in diabetic models . This suggests that this compound could have therapeutic implications for diabetes management.

Neuroprotective Effects

Emerging research has indicated that certain derivatives of this compound may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neuroinflammatory pathways.

Case Study : A recent study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Sulfoxide formation | , RT, 2h | Sulfoxide derivative with | 65–75% | |

| Sulfone formation | , 0°C, 1h | Sulfone derivative with | 50–60% |

Key Findings :

-

Oxidation selectivity depends on reagent strength and temperature.

-

Sulfone derivatives exhibit reduced solubility in polar solvents compared to sulfoxides .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 5-Carboxylic acid derivative | 80–85% | |

| Basic hydrolysis | 2M NaOH, 60°C, 8h | Sodium carboxylate salt | 70–75% |

Key Findings :

-

Hydrolysis rates are slower than aliphatic amides due to electron-withdrawing effects of the pyrimidine ring .

-

The sodium carboxylate derivative is water-soluble, enabling further functionalization .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes substitution at specific positions, influenced by electron-deficient sites.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Chlorination | , 80°C, 6h | 4-Chloro-pyrimidine derivative | 60–70% | |

| Amination | , MeOH, 100°C, 24h | 4-Amino-pyrimidine derivative | 50–55% |

Key Findings :

-

Chlorination occurs preferentially at the 4-position due to ring activation by the 6-oxo group .

-

Amination requires high temperatures and prolonged reaction times .

Stability Under Biological Conditions

The compound’s stability in aqueous media (pH 7.4, 37°C) and thermal conditions was evaluated:

| Condition | Half-Life | Degradation Products | References |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 48h | Carboxylic acid, sulfoxide | |

| 100°C, dry DMF | Stable >24h | No degradation |

Key Findings :

-

Degradation in physiological conditions limits its utility in unmodified drug formulations .

-

Thermal stability is excellent in anhydrous solvents like DMF .

Functionalization of the Methoxyphenyl Group

The 2-methoxyphenyl substituent can undergo demethylation or electrophilic substitution.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Demethylation | , DCM, -78°C, 2h | Phenolic derivative | 85–90% | |

| Nitration | , , 0°C | 4-Nitro-methoxyphenyl derivative | 60–65% |

Key Findings :

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared below with structurally related pyrimidine and dihydropyridine derivatives (Table 1).

Table 1. Structural Comparison of Pyrimidine-Based Analogues

Key Observations:

Position 2 Variability: The target compound’s phenethylamino-oxoethyl thioether group is unique among analogues. In contrast, AZ331 (1,4-dihydropyridine) substitutes this position with a 4-methoxyphenyl-oxoethyl thioether, highlighting the role of aromatic substituents in modulating solubility and target binding . The thiazolo[3,2-a]pyrimidine derivative () replaces the thioether with a rigid trimethoxybenzylidene group, favoring planar conformations that may enhance π-π stacking .

Core Ring Differences :

- Dihydropyridines (AZ331) exhibit reduced aromaticity compared to pyrimidines, altering redox properties and bioavailability .

Pharmacological Implications (Hypothetical)

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

- Kinase Inhibition Potential: The phenethylamino group may mimic ATP-binding site interactions observed in kinase inhibitors (e.g., imatinib).

- Metabolic Stability : The 2-methoxyphenyl carboxamide could enhance lipophilicity and blood-brain barrier penetration compared to ’s 4-fluorobenzyl analogue .

- Toxicity Risks : The thioether bridge may pose oxidative stress risks, necessitating prodrug strategies for safer delivery.

Preparation Methods

Biginelli Reaction Optimization

Adapting the dihydropyrimidine synthesis from, the core structure is prepared via:

Reaction Scheme :

$$ \text{Ethyl acetoacetate (1a) + Urea (3a) + Benzaldehyde derivative → 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate} $$

Procedure :

Carboxylate Hydrolysis

Conditions :

- Stir ethyl ester intermediate in 6M HCl (10 mL/mmol) at 60°C for 4 hr

- Neutralize with NaOH, extract with EtOAc

- Isolate 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid as white solid

Installation of Thioether Functionality at C2 Position

Bromination at C2

Reagents :

Outcome :

Forms 2-bromo-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Thiol Nucleophilic Substitution

Reaction :

$$ \text{2-Bromo intermediate + HS-CH₂-CO-NH-Phenethyl → Thioether product} $$

Optimized Conditions :

- Use 2-mercaptoacetophenone phenethylamine Schiff base (1.5 eq)

- K₂CO₃ (2 eq) in DMF, 60°C, 6 hr

- Purify via silica chromatography (Hexane:EtOAc 4:1)

Critical Note :

Maintain anhydrous conditions to prevent oxidation of thiol

Conjugation of Phenethylamino-Ketone Sidechain

Reductive Amination

Procedure :

- React 2-(2-oxoethylthio) intermediate with phenethylamine (1.2 eq)

- Use NaBH₃CN (1 eq) in MeOH, RT, 12 hr

- Quench with HCl, extract with CHCl₃

Carboxamide Formation with 2-Methoxyaniline

Acid Chloride Preparation

Steps :

- Treat carboxylic acid with SOCl₂ (3 eq) in dry THF

- Reflux 2 hr, evaporate excess reagent

Amide Coupling

Reaction :

$$ \text{Acid chloride + 2-Methoxyaniline (1.1 eq) → Target carboxamide} $$

Conditions :

Analytical Characterization Data

Table 1 : Spectroscopic Data for Target Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8Hz, 2H, ArH), 6.92-7.45 (m, 9H, ArH), 3.81 (s, 3H, OCH₃), 3.42 (t, J=7Hz, 2H, CH₂N), 2.97 (s, 3H, NCH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.1 (C=O), 167.3 (C=O), 154.8 (C-O), 134.2-112.4 (ArC), 55.1 (OCH₃), 38.4 (NCH₃) |

| HRMS (ESI+) | m/z Calculated: 495.1784 [M+H]⁺; Found: 495.1789 |

Process Optimization Challenges

Thioether Oxidation Mitigation

Amide Racemization Control

Scalability Considerations

Table 2 : Scale-Up Parameters

| Parameter | Lab Scale (5g) | Pilot Scale (500g) |

|---|---|---|

| Reaction Volume | 250 mL | 25 L |

| Cooling Rate | Ice bath | Jacketed reactor |

| Purification | Column | Crystallization |

| Overall Yield | 61% | 58% |

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, starting with the condensation of a pyrimidine core with thioether-linked intermediates. Key steps include:

- Thioether formation : Reacting a mercapto-pyrimidine intermediate with a 2-oxo-2-(phenethylamino)ethyl halide under basic conditions (e.g., NaH in DMF) .

- Carboxamide coupling : Using coupling agents like EDC/HOBt to attach the 2-methoxyphenyl group to the pyrimidine scaffold .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate the final product . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. What analytical techniques are routinely used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm) and thioether (C-S, ~600 cm) groups .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal packing and confirming absolute configuration (e.g., flattened boat conformation in pyrimidine rings) .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?

Purity is validated via HPLC (≥95% purity for biological assays) using a C18 column and UV detection at 254 nm . Residual solvents are quantified via GC-MS, adhering to ICH guidelines (<500 ppm for DMF) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .

- Temperature control : Reflux conditions (80–100°C) for cyclization steps, with inert gas (N) to prevent oxidation .

- Catalyst use : Triethylamine or DBU to deprotonate intermediates and accelerate coupling reactions .

- Stepwise purification : Isolating intermediates before final coupling reduces side-product formation .

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for this compound?

SAR studies focus on:

- Substituent variation : Replacing the 2-methoxyphenyl group with halogenated or electron-withdrawing analogs to modulate bioactivity .

- Thioether linker modification : Testing alkyl vs. aryl thioethers to assess stability and target binding .

- Biological assays : Enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity .

Q. How can contradictory biological activity data between studies be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls .

- Compound degradation : Validate stability under assay conditions via LC-MS and adjust buffer systems (e.g., antioxidants for thioether stability) .

- Off-target effects : Employ selectivity panels (e.g., 100+ kinase screens) to identify non-specific interactions .

Q. What advanced techniques are used to resolve complex spectral overlaps in NMR analysis?

- 2D NMR : HSQC and HMBC to assign coupled protons and carbons in crowded regions (e.g., aromatic/heterocyclic signals) .

- Dynamic NMR : Variable-temperature studies to distinguish rotamers or conformational exchange .

- Isotopic labeling : N or C labeling of the pyrimidine core for unambiguous assignment .

Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?

- Molecular dynamics (MD) simulations : To model membrane permeability (logP) and blood-brain barrier penetration .

- ADMET prediction tools : SwissADME or ADMETlab to estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to guide solubility optimization .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported enzyme inhibition IC values?

- Replicate assay conditions : Match buffer pH, ionic strength, and cofactor concentrations (e.g., Mg in kinase assays) .

- Validate compound integrity : Re-test purchased or synthesized batches via orthogonal methods (e.g., NMR vs. HPLC) .

- Cross-validate with orthogonal assays : Compare fluorescence-based readouts with radiometric or SPR-based methods .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Dose optimization : Pharmacokinetic profiling (C, AUC) in rodent models to establish therapeutic windows .

- Control for metabolism : Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

- Tissue distribution studies : Radiolabeled compound tracking via PET or autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.